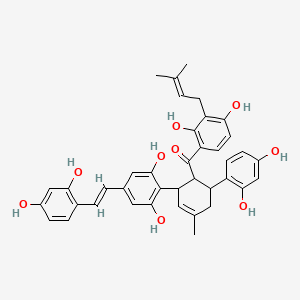

Kuwanol E

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

125850-38-6 |

|---|---|

Molecular Formula |

C39H38O9 |

Molecular Weight |

650.7 g/mol |

IUPAC Name |

[2,4-dihydroxy-3-(3-methylbut-2-enyl)phenyl]-[6-(2,4-dihydroxyphenyl)-2-[4-[(E)-2-(2,4-dihydroxyphenyl)ethenyl]-2,6-dihydroxyphenyl]-4-methylcyclohex-3-en-1-yl]methanone |

InChI |

InChI=1S/C39H38O9/c1-20(2)4-10-27-31(42)13-12-28(38(27)47)39(48)36-29(26-11-9-25(41)19-33(26)44)14-21(3)15-30(36)37-34(45)16-22(17-35(37)46)5-6-23-7-8-24(40)18-32(23)43/h4-9,11-13,15-19,29-30,36,40-47H,10,14H2,1-3H3/b6-5+ |

InChI Key |

HGFWVFTZYRJFRI-AATRIKPKSA-N |

SMILES |

CC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C(=C(C=C3)O)CC=C(C)C)O)C4=C(C=C(C=C4O)C=CC5=C(C=C(C=C5)O)O)O |

Isomeric SMILES |

CC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C(=C(C=C3)O)CC=C(C)C)O)C4=C(C=C(C=C4O)/C=C/C5=C(C=C(C=C5)O)O)O |

Canonical SMILES |

CC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C(=C(C=C3)O)CC=C(C)C)O)C4=C(C=C(C=C4O)C=CC5=C(C=C(C=C5)O)O)O |

Synonyms |

kuwanol E |

Origin of Product |

United States |

Occurrence and Isolation Methodologies for Research Purposes

Advanced Isolation and Purification Techniques in Natural Product Research

Preparative Chromatographic Methods

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative High-Performance Liquid Chromatography (HPLC) is a key technique used in the isolation and purification of Kuwanol E from crude plant extracts. researchgate.netresearcher.lifeclockss.orgresearchgate.net This method allows for the separation of this compound from other compounds present in the extract based on their differential interactions with a stationary phase and a mobile phase.

Studies have reported using preparative HPLC with specific solvent systems to isolate this compound. For instance, one isolation procedure involved using n-hexane - ethyl acetate (B1210297) (1:3) as the solvent system for preparative HPLC to yield this compound. clockss.org Another study utilized chloroform (B151607) - ethyl acetate (1:2) as the solvent for preparative HPLC in the isolation of sorocein B, a compound also found in Sorocea bonplandii alongside this compound. clockss.org The effectiveness of preparative HPLC in separating polyphenolic compounds, including Diels-Alder adducts like this compound, from plant extracts has been demonstrated in several studies. researchgate.netresearcher.liferesearchgate.net

Optimization of Extraction Procedures for Trace Constituents

Optimizing extraction procedures is crucial for obtaining sufficient quantities of trace constituents like this compound from plant materials for research. The efficiency of extraction is influenced by several factors, including the solvent system, temperature, time, and the specific plant tissue being used. unram.ac.idmdpi.com

Different extraction methods have been employed for isolating natural products from plant sources, such as solid-liquid extraction, microwave-assisted extraction, ultrasound-assisted extraction, and pressurized solvent extraction. unram.ac.idphcogres.com The choice of solvent is critical, with binary solvent mixtures often proving efficient for extracting bioactive compounds. unram.ac.id For example, ethanol-water mixtures have been used to extract phenolic compounds. unram.ac.id

While specific detailed studies focusing solely on the optimization of this compound extraction as a trace constituent are not extensively detailed in the provided context, the general principles of optimizing extraction for trace compounds from plant matrices apply. This involves exploring different solvents or solvent mixtures, optimizing extraction time and temperature, and potentially employing techniques like enzyme- or ultrasonic-assisted extraction to enhance the release of compounds from plant cells. unram.ac.idphcogres.com The goal is to maximize the yield of the target compound while minimizing the extraction of unwanted substances and preventing degradation. unram.ac.idmdpi.com

Research findings indicate that this compound is often isolated alongside other related compounds, such as other Diels-Alder adducts and stilbene (B7821643) derivatives, from the same plant extracts. researchgate.netresearcher.life This highlights the complexity of these extracts and the need for efficient separation techniques like preparative HPLC to isolate individual trace constituents. The total synthesis of (±)-Kuwanol E has also been achieved, providing an alternative route to obtain the compound for research, particularly when isolation from natural sources yields only small quantities. researchgate.netkib.ac.cnmdpi.com

Biosynthetic Pathways and Enzymatic Mechanisms

Proposed Biogenetic Routes of Diels-Alder Type Adducts

The biogenesis of Kuwanol E and related Diels-Alder type adducts is believed to proceed through a convergent pathway where two key precursor molecules are joined. acs.orgnih.gov This process is central to the formation of a wide array of over 150 structurally unique Diels-Alder adducts that have been identified in plants of the Moraceae family. mdpi.comuniroma1.it

The molecular architecture of this compound is derived from the union of a chalcone (B49325) and a dehydroprenylphenol. mdpi.comuniroma1.it Specifically, a 2'-hydroxychalcone (B22705) acts as the dienophile, while a dehydroprenyl-substituted stilbene (B7821643) serves as the diene in the key cycloaddition step. acs.org For instance, the total synthesis of (±)-Kuwanol E has been achieved using morachalcone A trimethyl ether as the dienophile and a dehydroprenylstilbene tetramethyl ether as the diene. acs.org Chalcones themselves are biosynthesized from phenylalanine, which is converted to p-coumaroyl CoA, a key intermediate that undergoes condensation with malonyl-CoA. mdpi.com

The defining step in the biosynthesis of this compound is an intermolecular Diels-Alder [4+2] cycloaddition reaction. mdpi.comuniroma1.itacs.orgnih.govnih.gov This reaction involves the formation of a cyclohexene (B86901) ring from a conjugated diene and a dienophile. mdpi.com In the case of this compound, the dehydroprenylstilbene provides the four-electron diene system, and the chalcone provides the two-electron dienophile system. acs.org This cycloaddition establishes the core carbocyclic framework of the molecule with the creation of three stereogenic centers. acs.orgnih.gov The stereochemical outcome of this reaction, leading to either endo or exo adducts, is a critical aspect of the biosynthesis. mdpi.comacs.org

Enzymatic Catalysis in this compound Biosynthesis

While Diels-Alder reactions can occur spontaneously, the high efficiency and stereoselectivity observed in the formation of natural products like this compound strongly suggest the involvement of enzymatic catalysis. researchgate.net Recent research has led to the discovery and characterization of a class of enzymes known as Diels-Alderases that facilitate these cycloaddition reactions in mulberry. nih.govchemistryworld.comspringernature.com

A significant breakthrough in understanding the biosynthesis of Diels-Alder type adducts was the identification of the Morus alba Diels-Alderase (MaDA). mdpi.comchemistryworld.comnih.gov MaDA is a flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme that catalyzes the intermolecular [4+2] cycloaddition with high efficiency and enantioselectivity. nih.gov Further studies have identified a suite of related enzymes, including MaDA-1, MaDA-2, and MaDA-3, which exhibit different substrate specificities and stereoselectivities. mdpi.com These enzymes are part of the berberine (B55584) bridge enzyme (BBE)-like family and have evolved from an ancestral flavin adenine dinucleotide (FAD)-dependent oxidocyclase. nih.gov

Below is a table summarizing the identified Diels-Alderases from Morus alba and their characterized functions.

| Enzyme | Function | Selectivity |

| MaDA | Catalyzes intermolecular [4+2] cycloaddition. | endo-selective |

| MaDA-1 | Catalyzes intermolecular [4+2] cycloaddition. | endo-selective |

| MaDA-2 | Catalyzes intermolecular [4+2] cycloaddition. | exo-selective |

| MaDA-3 | Catalyzes intermolecular [4+2] cycloaddition. | exo-selective |

This table is based on data from multiple sources. mdpi.com

The enzymatic catalysis of the Diels-Alder reaction in this compound biosynthesis is characterized by high regioselectivity and stereoselectivity. mdpi.com The regioselectivity of the reaction is governed by the electronic properties of the diene and dienophile, ensuring the correct orientation of the reacting molecules within the enzyme's active site. researchgate.netnih.gov

The stereoselectivity of the MaDA enzymes is particularly noteworthy. MaDA and MaDA-1 are endo-selective, leading to the formation of adducts with a specific stereochemistry, while MaDA-2 and MaDA-3 are exo-selective. mdpi.com This stereochemical control is crucial in generating the specific isomers of Diels-Alder adducts found in nature. For example, this compound is an endo-adduct. acs.org The differing selectivity is attributed to key amino acid residues within the active sites of these enzymes that stabilize either the endo or exo transition state. mdpi.com

The following table details the chemoenzymatic synthesis of various natural Diels-Alder adducts, highlighting the stereoselectivity of the MaDA enzymes.

| Product | Precursors | Enzyme | Stereoselectivity |

| Guangsangon E | Dienophile + Diene | MaDA | endo |

| This compound | Dienophile + Diene | MaDA | endo |

| Kuwanon J | Dienophile + Diene | MaDA | endo |

| Deoxyartonin I | Dienophile + Diene | MaDA | endo |

| 18''-O-methyl chalcomoracin | Dienophile + Diene | MaDA | endo |

This table is based on data from a study on the substrate scope of MaDA. mdpi.com

Mechanistic Insights from Isotopic Labeling Studies (e.g., ¹³C-Acetate Incorporation)

Isotopic labeling studies have been instrumental in elucidating the biosynthetic pathways of natural products. nih.govnih.govresearchgate.net In the context of mulberry Diels-Alder type adducts, incorporation studies using ¹³C-labeled acetates have provided key insights into the biogenetic origins of the carbon skeleton. researchgate.net These studies have confirmed that the polyketide-derived portions of the precursor molecules, such as the chalcone, are assembled from acetate (B1210297) units via the acetate pathway. nih.gov By feeding organisms with precursors labeled with stable isotopes like ¹³C and analyzing the resulting products by NMR or mass spectrometry, researchers can trace the metabolic fate of the labeled atoms and map their positions in the final molecule. nih.govnih.gov This technique has been fundamental in confirming the proposed biosynthetic pathways for complex molecules like this compound. researchgate.net

Total Synthesis Strategies and Methodological Advancements

Racemic Total Synthesis Approaches of (±)-Kuwanol E

The first total synthesis of (±)-Kuwanol E was accomplished in nine steps, providing a foundational route for accessing this and related Diels-Alder type adducts for further study. acs.orgnih.gov The approach centered on the racemic synthesis of the target molecule, establishing a proof-of-concept for the construction of its complex polycyclic framework. nih.gov

The construction of the necessary fragments for the convergent synthesis relied on a series of well-established and optimized chemical reactions. The choice of building blocks was guided by the retrosynthetic analysis, starting from commercially available materials. acs.org

The core of the convergent strategy involves the coupling of a 2'-hydroxychalcone (B22705) derivative (as the dienophile) and a dehydroprenylstilbene (as the diene). acs.orgnih.govacs.org In the reported synthesis, morachalcone A trimethyl ether served as the dienophile, while a custom-synthesized stilbene (B7821643) tetramethyl ether acted as the diene. acs.org The 2'-hydroxychalcone component is crucial as its structure, particularly the phenolic group, plays a role in activating the molecule for the subsequent cycloaddition reaction. acs.orgnih.govmdpi.commdpi.com The dehydroprenylstilbene provides the four-carbon backbone required for the [4+2] cycloaddition. acs.org

Table 1: Key Building Blocks in the Convergent Synthesis of (±)-Kuwanol E

| Role | Compound Name | Type of Compound |

| Dienophile | Morachalcone A trimethyl ether | 2'-Hydroxychalcone |

| Diene | Stilbene tetramethyl ether | Dehydroprenylstilbene |

The synthesis of the dienophile fragment commenced with a Claisen-Schmidt condensation. acs.orgresearchgate.net This classic reaction involves the base-catalyzed condensation of an acetophenone (B1666503) derivative with a benzaldehyde (B42025) derivative to form a chalcone (B49325). acs.orgnih.govcore.ac.ukscispace.com In this specific synthesis, the reaction between the appropriate acetophenone and benzaldehyde derivatives using potassium hydroxide (B78521) (KOH) as the base yielded the precursor 2'-hydroxychalcone in quantitative yield. acs.org

Following the successful condensation, the subsequent key step was the O-prenylation of the phenolic group on the 2'-hydroxychalcone. acs.orgnih.gov This was achieved under standard conditions using prenyl bromide, which afforded the target prenyl ether in a 70% yield. This O-prenylated intermediate is the direct precursor for the subsequent rearrangement to form the required C-prenylated dienophile. acs.org

To install the prenyl group onto the carbon framework of the chalcone, a rearrangement reaction was employed. The O-prenylated ether intermediate was subjected to a acs.orgresearchgate.net-rearrangement facilitated by Montmorillonite K10 clay. acs.orgresearchgate.net Montmorillonite K10 is a versatile and environmentally benign acidic clay catalyst known to promote various organic transformations, including sigmatropic rearrangements. researchgate.netjocpr.commdpi.comnih.gov This acid-catalyzed reaction promoted the shift of the prenyl moiety from the oxygen atom to the ortho-position on the aromatic ring. The desired 3-prenyl isomer (the dienophile, morachalcone A trimethyl ether) was obtained in a 35% yield. acs.org The reaction also produced a acs.orgacs.org-shifted isomer (15% yield) and recovered some of the starting chalcone (20% yield). acs.org

The key step in the total synthesis of (±)-Kuwanol E is a biomimetic intermolecular Diels-Alder [4+2] cycloaddition. acs.orgresearchgate.net This reaction constructs the central cyclohexene (B86901) ring and sets the three crucial stereogenic centers of the molecule. acs.orgnih.govacs.org The reaction is considered biomimetic as it is believed to mirror the natural biosynthetic pathway for this class of compounds. researchgate.netresearchgate.netchemrxiv.org

The cycloaddition between the dienophile (morachalcone A trimethyl ether) and the diene (stilbene tetramethyl ether) was mediated by a Lewis acid, specifically BH₃·THF. acs.org This catalyst enhances the reactivity of the 2'-hydroxychalcone by coordinating with the carbonyl and phenolic oxygen atoms. acs.org A notable feature of this key reaction is that the endo/exo diastereoselectivity was found to be temperature-dependent. acs.orgnih.govresearchgate.net

At 100 °C, the reaction favored the formation of the endo adduct, Kuwanol E heptamethyl ether, with an endo/exo ratio of 4:1. acs.org

Increasing the temperature to 160 °C reversed the selectivity, favoring the exo adduct in a 1:4 ratio. acs.org

This temperature control allowed for the stereoselective synthesis of both the natural endo product precursor and its exo epimer. acs.org The final step to obtain (±)-Kuwanol E involves the cleavage of the O-methyl ether groups from the synthesized heptamethyl ether derivative. acs.org

Table 2: Temperature Dependence of Diels-Alder Cycloaddition Diastereoselectivity

| Reaction Temperature | Endo:Exo Ratio | Predominant Product |

| 100 °C | 4:1 | (±)-Kuwanol E heptamethyl ether (endo) |

| 160 °C | 1:4 | exo-(±)-Kuwanol E heptamethyl ether (exo) |

Biomimetic Diels-Alder Cycloaddition in Synthesis

Lewis Acid-Mediated Cycloaddition

A pivotal step in the total synthesis of (±)-Kuwanol E is the construction of its central cyclohexene ring via a biomimetic intermolecular Diels-Alder [4+2] cycloaddition. acs.orgacs.orgresearchgate.netnih.gov This key transformation involves the reaction between a dienophile, such as a 2'-hydroxychalcone derivative, and a diene, like a dehydroprenylstilbene. acs.orgresearchgate.net The reaction, however, requires the activation of the dienophile to proceed efficiently. acs.org To this end, various Lewis acids have been investigated to catalyze the cycloaddition.

Initial studies explored a range of Lewis acids to promote the reaction between morachalcone A trimethyl ether and a stilbene tetramethyl ether diene, which are precursors to the this compound heptamethyl ether. acs.org The effectiveness of several Lewis acids was evaluated, with the results summarized in the table below.

| Entry | Lewis Acid | Solvent | Temperature (°C) | Time (h) | Yield (%) of Adducts | endo:exo Ratio |

| 1 | SnCl₄ | CH₂Cl₂ | 0 | 2 | 55 | 1:2 |

| 2 | MgBr₂·OEt₂ | CH₂Cl₂ | 0 | 24 | 20 | 1:1.2 |

| 3 | Eu(fod)₃ | CH₂Cl₂ | 0 | 24 | 20 | 1:1.2 |

| 4 | SnCl₄ | CH₂Cl₂ | -20 | 2 | 60 | 1:1.5 |

| 5 | SnCl₄ | CH₂Cl₂ | -78 | 2 | 65 | 4:1 |

This table is based on data from the total synthesis of (±)-Kuwanol E heptamethyl ether. acs.org

Among the tested catalysts, SnCl₄ proved to be the most effective, providing the highest yields of the desired Diels-Alder adducts. acs.org The use of other Lewis acids like MgBr₂·OEt₂ and Eu(fod)₃ resulted in significantly lower yields. acs.org This Lewis acid-mediated approach is crucial for activating the dienophile and facilitating the [4+2] cycloaddition, which forms the core cyclohexene structure with its three contiguous stereogenic centers. acs.orgacs.orgresearchgate.netnih.gov

Temperature-Controlled Diastereoselectivity

A significant feature of the Lewis acid-mediated Diels-Alder reaction in the synthesis of this compound is the ability to control the diastereoselectivity by manipulating the reaction temperature. acs.orgacs.orgresearchgate.netnih.gov The cycloaddition can result in two diastereomeric products: the endo adduct (corresponding to the natural configuration of this compound) and the exo adduct. acs.org

It was discovered that the ratio of these diastereomers is highly dependent on the reaction temperature. acs.org Specifically, when the SnCl₄-catalyzed reaction was conducted at 0°C, the exo adduct was the major product. acs.org However, by lowering the temperature, a notable reversal in diastereoselectivity was observed.

Effect of Temperature on Diastereoselectivity:

| Temperature (°C) | endo:exo Ratio | Major Product |

| 0 | 1:2 | exo |

| -20 | 1:1.5 | exo |

| -78 | 4:1 | endo |

This table is based on data from the total synthesis of (±)-Kuwanol E heptamethyl ether using SnCl₄ as the Lewis acid catalyst. acs.org

At -78°C, the reaction showed a clear preference for the formation of the desired endo diastereomer, which is the precursor to natural this compound. acs.org This temperature-controlled diastereoselectivity provides a critical tool for selectively synthesizing the correct stereoisomer of the natural product. acs.orgacs.orgresearchgate.net

Enantioselective Total Synthesis Approaches

While the initial total synthesis of this compound was achieved for the racemic mixture, significant efforts in the field of flavonoid chemistry have been directed towards enantioselective synthesis, which is crucial for producing a single, biologically active enantiomer.

Asymmetric Diels-Alder Cycloaddition

The asymmetric Diels-Alder reaction is a powerful strategy for establishing the absolute stereochemistry of the cyclohexene core in Diels-Alder type natural products. nih.govnih.govacs.org This approach typically involves the use of chiral auxiliaries or chiral catalysts to induce facial selectivity in the cycloaddition between the diene and dienophile. In the context of flavonoids similar to this compound, such as the sanggenons, asymmetric [4+2] cycloadditions of 2'-hydroxychalcones have been successfully developed. nih.govnih.gov These reactions have demonstrated the ability to achieve high enantio- and diastereoselectivity, paving the way for the asymmetric synthesis of complex flavonoid natural products. nih.gov

Chiral Ligand/Boron Lewis Acid Catalysis

A prominent method for achieving enantioselectivity in Diels-Alder reactions is the use of chiral Lewis acids, often generated in situ from a boron-based Lewis acid and a chiral ligand. nih.govacs.orgnih.gov Chiral biphenolic ligands such as BINOL and VANOL, in combination with borate (B1201080) esters like B(OPh)₃, have been shown to form effective chiral boron-Lewis acid complexes. nih.govacs.orgnih.gov

These chiral catalysts can activate the dienophile, such as a 2'-hydroxychalcone, and create a chiral environment that directs the approach of the diene, leading to the preferential formation of one enantiomer of the cycloadduct. nih.govacs.org For instance, the use of a (S)-3,3'-dibromo-BINOL/B(OPh)₃ complex in the cycloaddition of a 2'-hydroxychalcone with a diene resulted in the formation of the endo product with greater than 99% enantiomeric excess (ee). nih.gov This methodology has been successfully applied to the enantioselective total synthesis of several Diels-Alder-type natural products, including (-)-kuwanon I and (+)-kuwanon J, demonstrating its potential applicability to the asymmetric synthesis of this compound. nih.govnih.gov

Examples of Chiral Ligand/Boron Lewis Acid Systems in Asymmetric Diels-Alder Reactions of 2'-Hydroxychalcones:

| Chiral Ligand | Lewis Acid Source | Diene | Dienophile | Yield (%) | endo:exo Ratio | ee (%) of endo Product |

| (S)-3,3'-Dibromo-BINOL | B(OPh)₃ | Model Diene | 2'-Hydroxychalcone | 91 | 10:1 | >99 |

| VANOL | B(OPh)₃ | Various Dienes | 2'-Hydroxychalcones | High | Excellent | High |

This table is a composite representation of findings from related studies on asymmetric Diels-Alder reactions. nih.govnih.gov

Chemoenzymatic Synthetic Routes

Chemoenzymatic synthesis, which combines the selectivity of enzymes with the versatility of chemical reactions, offers a promising avenue for the synthesis of complex natural products like this compound. uniroma1.itnih.gov In the biosynthesis of mulberry Diels-Alder type adducts, it is postulated that the key [4+2] cycloaddition is catalyzed by a Diels-Alderase enzyme, which accounts for the optical activity of the natural products. nih.gov

Recently, Diels-Alderase enzymes, such as MaDA, have been discovered and shown to catalyze the intermolecular [4+2] cycloaddition between various dienes and dienophiles with high stereoselectivity and enantioselectivity (ee > 98%). nih.gov These enzymes have demonstrated the ability to produce either the endo or exo adduct selectively. nih.govresearchgate.net While a specific chemoenzymatic synthesis of this compound has not yet been reported, the successful application of Diels-Alderases in the synthesis of other natural and unnatural Diels-Alder adducts from the Morus genus suggests that this is a viable and powerful future strategy. uniroma1.itnih.gov This approach could potentially provide a highly efficient and stereoselective route to enantiopure this compound.

Strategic Considerations in this compound Synthesis

The total synthesis of this compound is a testament to strategic planning in complex molecule synthesis. acs.orgresearchgate.net A convergent retrosynthetic analysis is a cornerstone of the reported synthesis. acs.org This approach involves the independent synthesis of two complex fragments—the dienophile and the diene—which are then joined in a key coupling reaction late in the synthetic sequence.

Retrosynthetic Analysis of this compound:

The primary disconnection in the retrosynthesis of this compound is the C-C bonds forming the cyclohexene ring, which points to a Diels-Alder reaction as the key bond-forming event. acs.org This leads to two main building blocks:

Dienophile: A 2'-hydroxychalcone derivative (morachalcone A). acs.org

Diene: A dehydroprenylstilbene derivative. acs.org

Control of Regioselectivity and Stereoselectivity (e.g., exo/endo diastereoselectivity)

A pivotal step in the total synthesis of (±)-Kuwanol E is the construction of the cyclohexene core, which is achieved through a biomimetic intermolecular Diels-Alder [4+2] cycloaddition. This reaction brings together a dienophile, such as a 2'-hydroxychalcone derivative, and a diene, like a dehydroprenylstilbene derivative, to form the characteristic tricyclic skeleton with three contiguous stereogenic centers. The control of diastereoselectivity, specifically the endo/exo ratio of the adducts, is a critical aspect of this strategy.

Research has demonstrated that the endo/exo diastereoselectivity of the Diels-Alder reaction in the synthesis of this compound precursors is highly dependent on the reaction temperature. acs.org In a reported synthesis of (±)-Kuwanol E heptamethyl ether, the Lewis acid-mediated cycloaddition between dienophile 6 (morachalcone A trimethyl ether) and diene 7 (stilbene tetramethyl ether) showed a remarkable temperature-dependent reversal of diastereoselectivity. acs.org

At a temperature of 100 °C, in the presence of the Lewis acid catalyst BH₃·THF, the reaction favored the formation of the endo adduct 2 (this compound heptamethyl ether) over the exo adduct 3 in a 4:1 ratio. acs.org Conversely, increasing the reaction temperature to 160 °C shifted the selectivity in favor of the exo adduct 3 , with the endo/exo ratio reversing to 1:4. acs.org This temperature control allows for the selective synthesis of either the natural endo isomer or the unnatural exo isomer. The use of other Lewis acids, such as AgOTf/Bu₄NBH₄, was explored but resulted in lower yields of the desired diastereoisomers. acs.org

The regioselectivity of the Diels-Alder reaction is also a crucial factor, and the biomimetic approach, which mimics the proposed biosynthetic pathway of this compound, generally leads to the desired constitutional isomer. The inherent electronic properties of the chalcone-derived dienophile and the stilbene-derived diene guide the regiochemical outcome of the cycloaddition.

| Temperature (°C) | Lewis Acid | endo Product Yield (%) | exo Product Yield (%) | endo/exo Ratio |

|---|---|---|---|---|

| 100 | BH₃·THF | 40 | 12 | 4:1 |

| 160 | BH₃·THF | 14 | 42 | 1:4 |

Synthesis of Structural Analogs and Derivatives for Mechanistic and Bioactivity Research

The total synthesis of this compound has not only provided access to the natural product itself but has also opened avenues for the synthesis of structural analogs and derivatives. acs.org These synthetic analogs are invaluable tools for investigating the mechanism of action of this compound and for conducting structure-activity relationship (SAR) studies to identify the key structural features responsible for its biological activity.

One of the first analogs to be synthesized was the exo-adduct of this compound heptamethyl ether. acs.org This compound, which has not been isolated from natural sources, was prepared by taking advantage of the temperature-controlled diastereoselectivity of the Diels-Alder reaction. The availability of both the endo and exo isomers allows for a direct comparison of their biological activities, which can provide insights into the stereochemical requirements for target binding.

The synthetic methodology developed for this compound has also been extended to the synthesis of other related natural products, such as Kuwanon G and Kuwanon H. researchgate.net This demonstrates the versatility of the synthetic strategy for accessing a range of Diels-Alder-type adducts from the Morus genus.

Given that this compound has been identified as a potent inhibitor of Mycobacterium tuberculosis protein tyrosine phosphatase B (PtpB), there is significant interest in synthesizing analogs with improved anti-tubercular activity. researchgate.net SAR studies on related flavonoid and chalcone scaffolds have shown that the presence and position of hydroxyl and methoxy (B1213986) groups, as well as the introduction of various heterocyclic rings, can significantly influence their antimycobacterial potency. The convergent synthetic route to this compound is well-suited for the preparation of a library of analogs with systematic modifications to the aromatic rings and the cyclohexene core. These analogs can then be screened for their inhibitory activity against PtpB and whole-cell M. tuberculosis to develop more potent and selective anti-tubercular agents.

| Compound Name |

|---|

| This compound |

| (±)-Kuwanol E heptamethyl ether |

| morachalcone A trimethyl ether |

| stilbene tetramethyl ether |

| Kuwanon G |

| Kuwanon H |

| 4-bromo-3,5-dihydroxybenzoic acid |

Biological Activities and Mechanistic Investigations Pre Clinical Focus

Enzyme Target Modulation

A primary area of investigation for Kuwanol E has been its inhibitory effect on Mycobacterium tuberculosis Protein Tyrosine Phosphatase B (PtpB). PtpB is a crucial virulence factor secreted by M. tuberculosis into host macrophages. By dephosphorylating host proteins, PtpB disrupts signaling pathways, thereby subverting the host's immune response and promoting the survival of the mycobacteria within the macrophage. The inhibition of PtpB is therefore considered a promising strategy for the development of novel anti-tuberculosis therapies.

Biochemical assays have identified this compound as a potent inhibitor of PtpB. Its inhibitory potency has been quantified with a Kᵢ (inhibition constant) value of 1.6 ± 0.1 µM. This low micromolar Kᵢ value indicates a strong binding affinity of this compound to the PtpB enzyme, suggesting it can be effective at relatively low concentrations.

Enzyme kinetics studies have been crucial in elucidating the mechanism by which this compound inhibits PtpB. These investigations have revealed that this compound acts as a competitive inhibitor of the enzyme. In competitive inhibition, the inhibitor molecule binds to the active site of the enzyme, the same site to which the natural substrate would normally bind. This binding event prevents the substrate from accessing the active site, thereby blocking the enzyme's catalytic activity. The competitive nature of the inhibition implies that the effect of this compound can be overcome by increasing the concentration of the substrate. This mode of action provides valuable insights into the interaction between this compound and the PtpB active site.

Table 1: Kinetic Parameters of this compound Inhibition on PtpB

| Compound | Target Enzyme | Kᵢ (µM) | Mechanism of Inhibition |

|---|---|---|---|

| This compound | M. tuberculosis PtpB | 1.6 ± 0.1 | Competitive |

A comprehensive understanding of the binding interaction between an inhibitor and its target enzyme can be achieved through biophysical techniques such as intrinsic fluorescence spectroscopy and Isothermal Titration Calorimetry (ITC). Intrinsic fluorescence studies can reveal conformational changes in the enzyme upon inhibitor binding, while ITC provides a complete thermodynamic profile of the binding event, including enthalpy (ΔH) and entropy (ΔS) changes, as well as determining the binding affinity (Kₐ) and stoichiometry (n).

While the multidisciplinary approach used in the discovery of this compound as a PtpB inhibitor suggests a thorough investigation, specific publicly available data from intrinsic fluorescence or ITC studies detailing the thermodynamic parameters of the this compound-PtpB interaction are not extensively reported in the current body of literature. Such data would be invaluable in further characterizing the binding forces driving this interaction and for the rational design of more potent inhibitors.

Beyond the inhibition of PtpB, other Diels-Alder type adducts isolated from mulberry plants have demonstrated inhibitory activity against different enzyme targets, highlighting the potential for this class of compounds to modulate various biological pathways. Two notable examples are Protein Tyrosine Phosphatase 1B (PTP1B) and α-glucosidase.

PTP1B is a key negative regulator of insulin and leptin signaling pathways, making it a significant target for the treatment of type 2 diabetes and obesity. Several mulberry Diels-Alder adducts have been shown to inhibit PTP1B. Similarly, α-glucosidase is an enzyme involved in carbohydrate digestion, and its inhibition can help to control postprandial hyperglycemia in diabetic patients. Phenolic compounds, including Diels-Alder adducts from Morus australis, have been reported to exhibit inhibitory activity against α-glucosidase kyoto-u.ac.jp.

Table 2: Inhibitory Activity of Related Mulberry Diels-Alder Type Adducts on Other Enzymes

| Compound Class | Target Enzyme | Reported Activity (Example IC₅₀ values) | Source Organism (Example) |

|---|---|---|---|

| Mulberry Diels-Alder Adducts | PTP1B | IC₅₀ values in the low micromolar range have been reported for some adducts. | Morus species |

| Mulberry Diels-Alder Adducts | α-Glucosidase | Extracts containing these adducts have shown significant inhibitory activity. | Morus australis kyoto-u.ac.jp |

Inhibition of Mycobacterium tuberculosis Protein Tyrosine Phosphatase B (PtpB)

Cellular and Molecular Mechanisms of Action

The competitive inhibition of PtpB by this compound at the molecular level is proposed to have significant consequences within the host cell during M. tuberculosis infection. PtpB exerts its virulence by dephosphorylating host proteins involved in critical immune signaling cascades. Specifically, PtpB has been shown to suppress the host's innate immune responses by interfering with the ERK1/2 and p38 mitogen-activated protein kinase (MAPK) pathways, which are crucial for the production of pro-inflammatory cytokines like IL-6 pnas.orgresearchgate.net. Additionally, PtpB can promote the survival of infected macrophages by activating the Akt signaling pathway, which has anti-apoptotic effects pnas.org.

By binding to the active site of PtpB, this compound competitively blocks the enzyme's ability to dephosphorylate its host substrates. This inhibition is expected to restore the normal phosphorylation status of key signaling proteins, thereby counteracting the subversive actions of PtpB. The molecular mechanism of competitive inhibition by this compound is therefore directly linked to the reversal of PtpB-mediated immune suppression. This would lead to the reactivation of downstream signaling pathways such as the MAPK and NF-κB pathways, promoting the production of inflammatory mediators necessary for controlling the infection and potentially inducing apoptosis in infected macrophages, thus limiting mycobacterial replication nih.gov. The ultimate cellular consequence of PtpB inhibition by this compound is a reduction in the intracellular survival of M. tuberculosis within macrophages oup.comresearchgate.net.

Receptor/Target Interaction Studies

Computational methods such as molecular docking and molecular dynamics simulations have been employed to predict and analyze the binding affinity and interaction dynamics of this compound with specific protein targets.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This analysis provides insights into the binding affinity and interaction patterns at the molecular level.

Interaction with Mycobacterium tuberculosis Protein Tyrosine Phosphatase B (PtpB): In the search for novel anti-tuberculosis agents, this compound was identified as a potent inhibitor of Mycobacterium tuberculosis PtpB. nih.govnih.gov PtpB is a crucial virulence factor that the bacterium secretes into host macrophages to disrupt immune signaling. nih.govnih.gov In silico screening of a natural product library, followed by enzymatic assays, revealed that this compound has a strong inhibitory effect on PtpB. nih.gov Molecular docking studies proposed a model for this interaction, showing how this compound fits into the catalytic site of the enzyme, which is supported by mass spectrometry data indicating that the compound protects the enzyme from cleavage. nih.gov

Interaction with Apolipoprotein E (APOE): Molecular docking simulations have been utilized to study the interaction between this compound and Apolipoprotein E (APOE), a protein involved in lipid metabolism. These studies analyze the binding forces and interactions between this compound and both the wild type and mutated forms of APOE.

Molecular dynamics (MD) simulations provide detailed information about the conformational changes and stability of a ligand-protein complex over time.

Studies on this compound's interaction with Apolipoprotein E (APOE) have utilized MD simulations to understand the dynamic behavior of the complex. These simulations track parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). The RMSD values indicate the stability of the this compound-APOE complex, while RMSF data reveals the flexibility of individual amino acid residues within the protein upon binding of this compound.

Cellular Pathway Modulation (e.g., interference with signal transduction in macrophages by PtpB inhibitors)

This compound has been shown to modulate cellular pathways, particularly those related to the host immune response during infection. Its inhibitory action on Mycobacterium tuberculosis protein tyrosine phosphatase B (PtpB) is a key example of this activity.

Mycobacterium tuberculosis secretes PtpB into the host macrophage, where it dephosphorylates host proteins to interfere with critical signal transduction pathways. nih.govnih.gov This disruption attenuates the host's innate immune responses, allowing the bacteria to survive and replicate within the macrophage. nih.govnih.gov By inhibiting PtpB, this compound can potentially restore the macrophage's natural immune signaling, thereby hindering the survival of the mycobacteria. nih.govnih.gov this compound was identified as the most potent natural compound PtpB inhibitor in one study, with a reported inhibitory constant (Ki) of 1.6 ± 0.1 µM. nih.govnih.gov This makes it a significant lead compound for developing novel therapeutics that target bacterial virulence factors rather than the bacteria directly, which could be a strategy to combat drug resistance. nih.gov

Broader Spectrum of Bioactivity (Mechanistic Inquiry)

Beyond specific enzyme inhibition, this compound, as a flavonoid, is investigated for a wider range of biological activities, including antioxidant and antimicrobial effects.

Flavonoids are a well-known class of natural antioxidants. nih.govmdpi.com Their mechanism of action is primarily attributed to their ability to scavenge free radicals, thereby neutralizing these highly reactive molecules and preventing cellular damage. mdpi.com The primary mechanisms by which flavonoids exert their antioxidant effects are:

Hydrogen Atom Transfer (HAT): In this mechanism, the flavonoid donates a hydrogen atom from one of its hydroxyl groups to a free radical, thus neutralizing it. mdpi.com The resulting flavonoid radical is relatively stable due to electron delocalization across its structure. mdpi.com

Electron Transfer–Proton Transfer (ET-PT): This is a two-step process that involves the flavonoid first transferring an electron to the free radical, forming a cation-radical. Subsequently, a proton is released from the flavonoid molecule. mdpi.com

Sequential Proton Loss–Electron Transfer (SPLET): This mechanism also involves two steps, but in the reverse order of ET-PT. The flavonoid first loses a proton, forming an anion, which then donates an electron to the free radical. mdpi.com

The specific mechanism employed by a flavonoid like this compound depends on its chemical structure, the properties of the free radical, and the solvent system. mdpi.com

The antimicrobial action of natural compounds, including flavonoids, can be attributed to several mechanisms that disrupt essential cellular functions in microorganisms. While specific studies on the antimicrobial mode of action of this compound are limited, the general modalities observed for related compounds provide a basis for its potential mechanisms:

Cell Membrane Disruption: Many natural antimicrobial agents act by damaging the bacterial cell membrane. This can involve altering the membrane's surface charge, increasing its permeability, and causing the leakage of essential intracellular components such as proteins and nucleic acids. researchgate.net

Inhibition of Cellular Respiration: Some compounds can interfere with the bacterial respiratory chain, leading to metabolic dysfunction and inhibiting the synthesis of energy (ATP). researchgate.net

Induction of Oxidative Stress: The generation of reactive oxygen species (ROS) within the bacterial cell can induce oxidative stress. researchgate.net This leads to lipid peroxidation, which further damages the cell membrane and can degrade intracellular materials, ultimately leading to cell death. researchgate.net

These mechanisms highlight the potential for this compound to act as a broad-spectrum antimicrobial agent by targeting fundamental bacterial processes.

Anti-inflammatory Pathways

Pre-clinical research specifically delineating the anti-inflammatory pathways of Kuwanon E is limited in the currently available scientific literature. While studies on extracts of Morus alba (white mulberry), the natural source of Kuwanon E, have identified a range of compounds with anti-inflammatory properties, detailed mechanistic investigations have predominantly focused on other molecules within the same chemical family. nih.govnih.gov

For instance, comprehensive studies on the related compounds Kuwanon T and Sanggenon A, also isolated from Morus alba, have demonstrated significant anti-inflammatory effects. nih.govnih.gov These compounds have been shown to inhibit the production of key pro-inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophage and microglial cell lines. nih.govnih.gov The underlying mechanism for these effects involves the inactivation of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response. nih.govnih.gov Furthermore, these related flavonoids have been observed to induce the expression of heme oxygenase-1 (HO-1) through the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2), an important antioxidant and anti-inflammatory pathway. nih.govnih.gov

Although Kuwanon E is listed as one of the flavonoids present in the extracts studied, specific data isolating its individual contribution to these anti-inflammatory effects and its precise mechanism of action on pathways such as NF-κB and Nrf2/HO-1 are not extensively detailed in the reviewed pre-clinical studies. nih.govnih.gov Therefore, while the chemical class to which Kuwanon E belongs shows significant anti-inflammatory potential, further research is required to specifically elucidate its individual role and mechanisms in modulating inflammatory pathways.

Antitumor Cell Growth Inhibition Mechanisms (Pre-clinical, in vitro and in vivo animal models)

Investigations into the antitumor mechanisms of Kuwanon E have suggested its potential in inhibiting cancer cell growth, although detailed molecular pathway analyses are not as extensively documented as for other related Kuwanon compounds.

One study investigating various monomers from Morus alba identified Kuwanon E as demonstrating significant anti-cancer properties against a range of gastrointestinal cancers, including colon, pancreatic, and gastric cancers. researchgate.net The broad mechanism described was the inhibition of cell cycle and DNA replication-related gene expression, which leads to the suppression of tumor cell growth. researchgate.net However, this study did not provide an in-depth analysis of the specific signaling pathways modulated by Kuwanon E.

Research on other closely related flavonoids from Morus alba provides insight into potential mechanisms that may be shared. For example, Kuwanon A has been found to induce G2/M phase cell cycle arrest and apoptosis in gastric cancer cells. researchgate.net Similarly, Kuwanon C has been shown to inhibit the proliferation of breast cancer and cervical cancer cells by inducing apoptosis through the intrinsic, mitochondria-mediated pathway and by causing endoplasmic reticulum (ER) stress. nih.govmdpi.comnih.gov This compound disrupts the mitochondrial membrane potential, stimulates the production of reactive oxygen species (ROS), and impacts the expression of proteins involved in the cell cycle and apoptosis. mdpi.comnih.govnih.gov

While these findings highlight the general antitumor potential of the Kuwanon family of flavonoids, specific pre-clinical, in vitro, and in vivo animal model studies focusing solely on the detailed mechanisms of Kuwanon E in inhibiting tumor cell growth, inducing apoptosis, or causing cell cycle arrest are not extensively available in the current literature. The data available points to a general inhibitory effect on cell cycle and DNA replication, but the precise molecular targets and signaling pathways directly affected by Kuwanon E remain an area for further investigation.

Table 1: Summary of Investigated Biological Activities of Kuwanon E and Related Compounds

| Compound | Biological Activity | Cell Lines / Model | Key Mechanistic Findings |

|---|---|---|---|

| Kuwanon E | Anti-cancer | Gastrointestinal cancer cells | Inhibition of cell cycle and DNA replication-related gene expression. researchgate.net |

| Kuwanon T | Anti-inflammatory | BV2 and RAW264.7 cells | Inhibition of NO, PGE2, IL-6, TNF-α; Inactivation of NF-κB pathway; Activation of Nrf2/HO-1 pathway. nih.govnih.gov |

| Sanggenon A | Anti-inflammatory | BV2 and RAW264.7 cells | Inhibition of NO, PGE2, IL-6, TNF-α; Inactivation of NF-κB pathway; Activation of Nrf2/HO-1 pathway. nih.govnih.gov |

| Kuwanon A | Anti-cancer | Gastric cancer cells | Induction of G2/M phase cell cycle arrest and apoptosis. researchgate.net |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Kuwanon E |

| Kuwanon T |

| Sanggenon A |

| Nitric Oxide (NO) |

| Prostaglandin E2 (PGE2) |

| Interleukin-6 (IL-6) |

| Tumor Necrosis Factor-alpha (TNF-α) |

| Kuwanon A |

Structure Activity Relationship Sar Studies

Elucidation of Key Structural Features for Kuwanol E Bioactivity

The key structural components determining the bioactivity of this compound include:

Diels-Alder Adduct Structure: The core cyclohexene (B86901) ring, formed via a [4+2] cycloaddition, provides a rigid scaffold that dictates the spatial orientation of the various substituent groups acs.orgnih.gov. This complex structure is fundamental to its interaction with biological targets.

Polyphenolic Nature: The multiple hydroxyl groups distributed across the aromatic rings are critical for forming hydrogen bonds with target proteins, a key aspect of many flavonoid-protein interactions nih.gov.

Prenyl Group: The presence of a 3-methyl-2-buten-1-yl (prenyl) group significantly influences the molecule's lipophilicity, which can enhance its ability to cross cell membranes and interact with hydrophobic pockets in target enzymes nih.govnih.govresearchgate.net. The deprenylated analogue of this compound is known as Kuwanon Y, and comparative studies with such analogues help to highlight the contribution of the prenyl moiety acs.org.

Impact of Functional Groups and Stereochemistry on Activity

The specific functional groups and their three-dimensional arrangement (stereochemistry) are paramount to the biological potency of this compound. Modifications to these features can lead to significant changes in activity.

Hydroxyl (-OH) groups are major determinants of the biological activity of flavonoids, including this compound. Their contribution stems from their ability to donate hydrogen atoms and participate in hydrogen bonding.

Hydrogen Bonding: The hydroxyl groups on the aromatic rings of this compound can act as both hydrogen bond donors and acceptors. This allows for specific and strong interactions with amino acid residues in the active sites of enzymes, such as the protein tyrosine phosphatase B from Mycobacterium tuberculosis acs.org.

Antioxidant Activity: For many flavonoids, the number and position of hydroxyl groups are directly correlated with their antioxidant and radical-scavenging capabilities nih.gov. The catechol (3',4'-dihydroxyphenyl) moiety, present in many bioactive flavonoids, is a particularly effective scavenger of reactive oxygen species.

Influence of Specific Hydroxyl Groups: The 2'-hydroxyl group on the chalcone-derived portion of the molecule is often crucial for the activity of Diels-Alder type flavonoids. Asymmetric syntheses of related natural products have utilized 2'-hydroxychalcones as key precursors, underscoring the importance of this feature in the cycloaddition reaction and the final structure nih.gov. The 5,7-dihydroxylation pattern on the A-ring is also a common feature in bioactive flavonoids, contributing to their inhibitory activities nih.gov.

Table 1: Influence of Hydroxyl Groups on Flavonoid Bioactivity

| Hydroxyl Group Position | General Contribution to Bioactivity | Potential Role in this compound |

|---|---|---|

| B-ring (Catechol structure) | Enhances antioxidant and radical scavenging activity. | Contributes to potential antioxidant effects and enzyme inhibition. |

| C2' (Chalcone Moiety) | Key for Diels-Alder reactivity and influences final stereochemistry. | Essential for the formation of the this compound scaffold. |

| A-ring (e.g., C5, C7) | Important for various enzyme inhibitory activities. | Likely contributes to binding affinity with biological targets. |

Stereochemistry, the three-dimensional arrangement of atoms, is a critical factor in the interaction of a molecule with chiral biological targets like enzymes and receptors mdpi.com. This compound has several stereogenic centers, and its specific configuration is essential for its bioactivity.

Endo vs. Exo Isomers: this compound is the endo-adduct of its constituent chalcone (B49325) and stilbene (B7821643) parts, with a defined absolute configuration of 3″S, 4″R, 5″S acs.org. The synthesis of Diels-Alder adducts can also lead to the formation of the corresponding exo-adduct, which has a different spatial arrangement of substituents on the cyclohexene ring acs.org. The endo configuration is often the kinetically favored product in Diels-Alder reactions due to secondary orbital interactions researchgate.net.

Differential Activity of Stereoisomers: The biological activity of the endo and exo diastereomers can differ significantly. This is because the precise positioning of the phenyl and other substituent groups determines how well the molecule fits into the binding site of a target protein. The synthesis of (±)-exo-kuwanol E heptamethyl ether has been achieved, providing a pathway to study its biological activity relative to the natural endo form acs.orgresearchgate.net. It is well-established that the stereochemical configuration of flavonoids has a profound influence on their absorption, metabolism, and biological activity in vivo mdpi.com.

Table 2: Stereochemical Features of this compound

| Feature | Description | Significance |

|---|---|---|

| Stereocenters | Multiple chiral centers arising from the Diels-Alder reaction. | Creates a specific and complex 3D shape. |

| Configuration | Natural this compound is the endo-adduct (cis-trans relationship). | The specific endo geometry is likely crucial for optimal binding to its biological targets. |

| Diastereomers | The corresponding exo-adduct is a diastereomer with different biological properties. | Comparison between endo and exo forms helps to map the topology of the target's binding site. |

Computational Approaches in SAR

Computational methods are powerful tools for accelerating drug discovery and understanding the SAR of complex molecules like this compound. These in silico techniques can predict the activity of new analogues and provide insights into the molecular interactions driving bioactivity.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activities mdpi.comijprajournal.com.

Model Development: To build a QSAR model for this compound analogues, a dataset of related compounds with measured biological activities would be required. Molecular descriptors, which are numerical representations of chemical information (e.g., electronic, steric, hydrophobic properties), are calculated for each molecule. Statistical methods, such as multiple linear regression (MLR), are then used to develop an equation that relates these descriptors to activity mdpi.com.

Predictive Power: A validated QSAR model can predict the activity of newly designed, unsynthesized compounds, thereby guiding synthetic efforts toward more potent analogues nih.govmdpi.comresearchgate.net. For flavonoids, QSAR studies have successfully modeled various activities, including antimicrobial, antioxidant, and enzyme inhibitory effects nih.govijprajournal.com. Descriptors related to hydrophobicity and electronic properties are often found to be important for the activity of prenylated flavonoids nih.govresearchgate.net.

Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) provide a more detailed understanding of SAR by considering the 3D properties of molecules.

Comparative Molecular Field Analysis (CoMFA): CoMFA is a 3D-QSAR technique that correlates the biological activity of molecules with their 3D steric and electrostatic fields nih.govresearchgate.netslideshare.net. In a CoMFA study, a set of molecules is aligned based on a common scaffold. The steric and electrostatic interaction energies are then calculated at thousands of grid points surrounding the molecules. Partial least squares (PLS) analysis is used to derive a model that relates variations in these fields to changes in biological activity nih.govresearchgate.net.

Contour Maps: The results of a CoMFA analysis are often visualized as 3D contour maps. These maps highlight regions in space where modifications to steric bulk or electrostatic charge are predicted to increase or decrease biological activity. For example, a map might show that a bulky, electropositive group is favored in one region, while a smaller, electronegative group is preferred in another. Such maps provide intuitive guidance for designing new, more potent inhibitors based on the this compound scaffold nih.govresearchgate.netresearchgate.net.

Rational Design and Synthesis of this compound Analogs for SAR Probing

Extensive literature searches did not yield specific studies on the rational design and synthesis of a series of this compound analogs for the explicit purpose of structure-activity relationship (SAR) probing. Research has predominantly focused on the total synthesis of this compound itself, a complex Diels-Alder adduct, rather than the systematic generation of derivatives to investigate how structural modifications impact its biological activity.

While direct SAR studies on this compound analogs are not publicly available, the broader context of flavonoid and Diels-Alder type adducts from the Morus species provides some insights into the structural features that are generally important for their biological activities. The rational design of potential this compound analogs would likely be guided by established principles from the SAR of these related natural products.

Key areas for potential modification on the this compound scaffold for future SAR studies could include:

Hydroxyl Group Modification: The number and position of hydroxyl groups on the flavonoid backbone are known to be critical for the antioxidant and enzyme-inhibitory activities of many flavonoids. Methylation, glycosylation, or acylation of these groups on the this compound structure would be a logical starting point to understand their contribution to its bioactivity.

Prenyl and Geranyl Group Alterations: The lipophilic prenyl and geranyl side chains are characteristic features of many bioactive Morus flavonoids and are believed to enhance their interaction with biological membranes and target proteins. Analogs could be synthesized with variations in the length, saturation, or cyclization of these isoprenoid moieties to probe their role in the activity of this compound.

Modifications of the Diels-Alder Cycloadduct Core: The unique cyclohexene ring system formed by the Diels-Alder reaction is a defining feature of this compound. The synthesis of analogs with altered stereochemistry or substitution patterns on this ring could provide valuable information about the spatial requirements for its biological targets.

The synthesis of such analogs would likely follow a convergent strategy, similar to the reported total synthesis of this compound. This would involve the independent synthesis of a chalcone dienophile and a dehydroprenylstilbene diene, followed by a biomimetic intermolecular Diels-Alder [4+2] cycloaddition to construct the core structure. By systematically varying the substituents on the precursor molecules, a library of this compound analogs could be generated for biological evaluation.

Until such studies are conducted and the results published, a detailed discussion of the SAR of this compound, complete with data tables of synthetic analogs and their biological activities, remains speculative. The development of efficient synthetic routes to produce these complex molecules in sufficient quantities for biological screening is a significant challenge that would need to be overcome to enable comprehensive SAR probing.

Advanced Analytical Characterization in Research

Spectroscopic Techniques for Structural Confirmation of Synthesized Compounds

Spectroscopic methods are indispensable for verifying the chemical structure of synthesized Kuwanol E by probing how the molecule interacts with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D NMR)

NMR spectroscopy is a cornerstone technique for the definitive structural elucidation of organic molecules. For synthesized this compound, both 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are routinely performed. ¹H NMR provides information on the different types of protons and their environments, including their connectivity through spin-spin coupling. ¹³C NMR reveals the carbon skeleton of the molecule. Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), provide through-bond and through-space correlations between nuclei, allowing for the complete assignment of NMR signals and confirmation of the proposed structure. Research on the synthesis of this compound has indicated that the NMR data for the synthetic product aligns with that reported for the natural compound.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of synthesized this compound. By measuring the mass-to-charge ratio (m/z) of ions derived from the molecule, MS provides a highly sensitive method for confirming the molecular formula.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS), often coupled with tandem mass spectrometry (MS/MS), is a powerful technique used in the characterization of complex natural products and their synthetic counterparts, including this compound. HRESI-MS provides highly accurate mass measurements, which are essential for determining the precise elemental composition of the synthesized compound and distinguishing it from compounds with similar nominal masses. HRESI-MS/MS involves the fragmentation of the parent ion and analysis of the resulting fragment ions. The fragmentation pattern provides diagnostic information about the substructures present in the molecule, further supporting the structural assignment. This technique has been specifically utilized in the characterization of this compound isolated from natural sources.

Chiroptical Spectroscopy (e.g., Polarimetry, Circular Dichroism (CD))

Chiroptical spectroscopy techniques are crucial for characterizing the stereochemical properties of synthesized chiral compounds like this compound.

Polarimetry measures the optical rotation of a solution of the compound, indicating its ability to rotate plane-polarized light. This is a direct measure of the compound's optical activity and is used to confirm the presence of a specific enantiomer or to assess the enantiomeric purity of a synthesized chiral compound.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light as a function of wavelength. CD spectra are sensitive to the three-dimensional structure and absolute configuration of chiral molecules. CD spectroscopy, sometimes in combination with theoretical calculations, has been used to determine the absolute stereochemistry of Diels-Alder adducts, including those structurally related to this compound.

Chromatographic Techniques for Purity Assessment and Characterization

Chromatographic methods are essential for separating synthesized this compound from reaction byproducts and impurities and for assessing its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used separation technique based on the differential partitioning of analytes between a stationary phase and a mobile phase. HPLC is routinely applied in the analysis of synthesized compounds to determine their purity and to separate individual components in a mixture. For this compound, HPLC is used to monitor the progress of synthesis, purify the final product, and assess its purity by determining the percentage of the target compound relative to impurities. Different HPLC methods, employing various stationary phases and mobile phases, can be developed to achieve optimal separation. Chiral HPLC is a specialized form of HPLC used to separate enantiomers, allowing for the determination of enantiomeric excess, which is particularly important for synthesizing enantiomerically pure chiral natural products.

Here are some illustrative data tables based on the information found in the search results regarding the characterization of this compound and related compounds:

Table 1: Spectroscopic Data Reported for Synthesized and Natural this compound

| Technique | Observation/Data Type | Relevance to this compound Characterization | Source(s) |

| NMR | Agreement of spectroscopic data with natural compound | Confirms structural identity of synthesized this compound. | |

| ¹H NMR | Chemical shifts (δ), multiplicity, coupling constants | Provides detailed information on proton environments and connectivity. | |

| ¹³C NMR | Chemical shifts (δ) | Provides information on carbon skeleton and functional groups. | |

| 2D NMR (COSY, HSQC, HMBC) | Correlations between nuclei | Establishes through-bond and through-space connectivity. | |

| MS | Molecular ion peak (m/z) | Confirms molecular weight. | |

| HRESI-MS/MS | Precise molecular mass, fragmentation patterns | Confirms elemental composition and aids in structural elucidation. | |

| Chiroptical | Optical rotation ([α]D) | Indicates optical activity and enantiomeric purity. | |

| CD Spectroscopy | Differential light absorption | Provides information on absolute configuration and conformation. |

Table 2: Chromatographic Techniques Applied in this compound Research

| Technique | Application in this compound Research | Purpose | Source(s) |

| HPLC | Characterization of synthesized compounds, including this compound. | Purity assessment and identification. | |

| HPLC-MS | Characterization of synthesized Diels-Alder adducts. | Combination of separation and molecular weight information. | |

| Prep HPLC | Purification of isolated compounds. | Obtaining pure samples for characterization and further studies. | |

| Chiral HPLC | Separation of enantiomers. | Determination of enantiomeric excess (ee). |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique widely used for the separation and identification of volatile and semi-volatile compounds in complex mixtures. While specific detailed applications of GC-MS solely focused on this compound were not extensively detailed in the reviewed literature, the technique is broadly applicable to the analysis of various natural products, including those found in the same botanical sources as kuwanols, such as Morus species.

The principle involves separating components of a sample based on their boiling points and interaction with a stationary phase in a GC column, followed by their detection and identification by a mass spectrometer. Typical GC-MS setups involve specific column types, carrier gases (e.g., Helium), controlled flow rates, and precise oven temperature programs to achieve optimal separation nih.govfoodb.ca. The mass spectrometer operates by ionizing the separated compounds and detecting the resulting ions based on their mass-to-charge ratio (m/z). Electron ionization (EI) is a common ionization mode in GC-MS, producing characteristic fragmentation patterns that aid in compound identification by comparison with spectral libraries like NIST nih.govfoodb.ca. Injector and detector temperatures are carefully controlled to ensure efficient vaporization and detection of analytes foodb.ca.

GC-MS is particularly valuable for analyzing volatile components and can provide detailed information about the composition of complex extracts where this compound might be present alongside other compounds. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a widely utilized technique for the analysis of non-volatile and thermally labile compounds, making it highly suitable for the characterization of flavonoids like this compound. Research has specifically employed HPLC-MS for the characterization of synthetic this compound uni.lu.

The LC component separates compounds based on their interactions with a stationary phase and a mobile phase, typically consisting of a mixture of solvents. Various HPLC columns, such as C18 phases, are commonly used for the separation of polyphenolic compounds thegoodscentscompany.com. The mobile phase composition and gradient elution programs are optimized to achieve effective separation of the target analyte from other components in the sample matrix thegoodscentscompany.com. Following chromatographic separation, the eluent enters a mass spectrometer, where the compounds are ionized and detected. LC-MS can provide information on the molecular weight of the intact compound and, in tandem MS (LC-MS/MS) configurations, yield structural information through fragmentation patterns. Detection methods coupled with LC include PDA (Photodiode Array) which detects compounds based on their UV-Vis absorption spectra, often at specific wavelengths relevant to the analytes, such as 280 nm for many phenolic compounds thegoodscentscompany.com.

Analytical HPLC has been used to check the purity of this compound, employing a C18 column with a gradient elution system of water and acetonitrile (B52724) thegoodscentscompany.com. Semipreparative HPLC has also been utilized for the purification of methylated derivatives of this compound, using different column types and mobile phases thegoodscentscompany.com. The coupling of HPLC with MS allows for both separation and sensitive detection and identification of this compound in research samples uni.lu.

Table 1: Representative HPLC Parameters for this compound Analysis

| Parameter | Value | Source |

| Column | Phenomenex Luna C18 (250 × 4.6 mm i.d.) | thegoodscentscompany.com |

| Mobile Phase A | H₂O/MeCN = 90:10 (v/v) | thegoodscentscompany.com |

| Mobile Phase B | MeCN | thegoodscentscompany.com |

| Gradient Elution | 30% B for 5 min; to 100% B in 15 min; at 100% B for 5 min; to 30% B in 5 min | thegoodscentscompany.com |

| Flow Rate | 1.0 mL/min | thegoodscentscompany.com |

| Detection | PDA at 280 nm | thegoodscentscompany.com |

Methodologies for Quantitative Analysis in Research Samples

Quantitative analysis in research samples aims to determine the precise amount or concentration of a specific analyte, such as this compound. Accurate quantification is crucial for understanding the compound's presence in biological matrices, plant extracts, or synthetic preparations, and for studying its properties and potential activities. Methodologies for quantitative analysis often involve chromatographic techniques coupled with sensitive detectors, including mass spectrometry.

The process typically involves careful sample preparation to extract and isolate the analyte of interest from the sample matrix. This can involve techniques like solvent extraction, solid-phase extraction (SPE), or other matrix-specific methods. Following sample preparation, chromatographic separation, often using LC or GC depending on the analyte's properties, is performed to separate the target compound from interfering substances.

Mass spectrometry detectors are frequently used for quantification due to their high sensitivity and selectivity. Techniques like Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) in GC-MS or LC-MS/MS are employed to selectively detect ions characteristic of the target analyte, minimizing interference from the sample matrix and enabling accurate quantification.

Quantitative analysis requires the use of calibration standards of known concentrations to establish a relationship between the detector response and the analyte concentration. Internal standards, chemically similar compounds added to samples and standards at a known concentration, are often used to improve the accuracy and reproducibility of the quantification by compensating for variations in sample preparation and instrument performance. Data analysis involves integrating peak areas or heights from chromatograms and using the calibration curve to determine the analyte concentration in the research samples. Rigorous validation of the analytical method is essential to ensure its accuracy, precision, sensitivity, and specificity for the intended application. While specific detailed quantitative methods for this compound were not found, the general principles of using hyphenated chromatographic techniques, mass spectrometry, calibration standards, and method validation are fundamental to its quantitative analysis in research.

Q & A

Q. What methodologies are commonly used to identify Kuwanol E as a potent inhibitor of Mycobacterium tuberculosis PtpB?

this compound was identified through a multi-stage screening process:

In vitro enzymatic assays : A library of 800+ natural compounds was screened against PtpB using a colorimetric assay (e.g., para-nitrophenyl phosphate hydrolysis) to measure phosphatase activity. This compound showed >50% inhibition at 10 µM .

Enzyme kinetics : The inhibition constant (Ki) was determined via Lineweaver-Burk plots, revealing competitive inhibition with a Ki of 1.6 ± 0.1 µM .

Specificity validation : Counter-screening against human tyrosine phosphatases (e.g., PTP1B) confirmed selectivity for PtpB .

Q. Why is the Ki value critical in evaluating this compound’s inhibitory efficacy?

The Ki (inhibition constant) quantifies binding affinity between this compound and PtpB. A lower Ki (1.6 µM) indicates stronger inhibition, making it a benchmark for comparing with synthetic or natural analogs. This value also informs dosing in subsequent in vivo studies .

Q. What initial screening approaches prioritize this compound from natural product libraries?

- High-throughput screening (HTS) : Robotic platforms assess inhibition rates across thousands of compounds.

- Bioassay-guided fractionation : Active extracts from plant sources are fractionated, with this compound isolated via HPLC and structurally characterized using NMR and MS .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in this compound’s inhibitory activity across assay conditions?

Contradictions may arise from:

- Buffer composition : Phosphate buffers may interfere with phosphatase assays; use non-phosphate buffers (e.g., Tris-HCl) .

- Enzyme concentration : Optimize PtpB concentration to avoid substrate depletion artifacts.

- Data normalization : Include positive controls (e.g., sodium orthovanadate) and normalize activity to baseline hydrolysis rates .

Q. What strategies optimize assay conditions for evaluating this compound’s inhibitory kinetics?

Q. How can structural data guide the modification of this compound to enhance potency and selectivity?

Q. What methods validate the specificity of this compound against PtpB in complex biological matrices?

- Cellular assays : Infect macrophages with M. tuberculosis and measure intracellular bacterial survival post-Kuwanol E treatment.

- Proteome profiling : Use activity-based protein profiling (ABPP) to confirm no off-target effects on host phosphatases .

Data Contradiction Analysis

Q. How to address discrepancies between in vitro and cellular efficacy of this compound?

Q. What statistical approaches reconcile variability in this compound’s IC50 values across studies?

- Meta-analysis : Pool data from independent studies (n ≥ 3) and apply mixed-effects models to account for inter-lab variability.

- Bland-Altman plots : Visualize agreement between assay replicates and identify systematic biases .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.